H-Orn(Z)-obzl hcl

Description

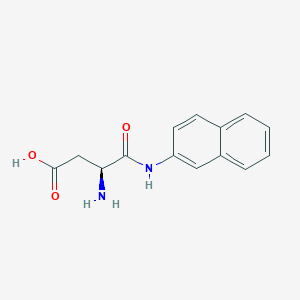

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTAHZAMYKJUFV-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Orn(Z)-OBzl HCl: A Key Building Block in Therapeutic Peptide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nδ-carbobenzyloxy-L-ornithine benzyl ester hydrochloride, commonly abbreviated as H-Orn(Z)-OBzl HCl, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry. Its unique bifunctional nature, with orthogonally protected amino and carboxyl groups, renders it an invaluable building block for the synthesis of complex therapeutic peptides. This technical guide provides a comprehensive overview of the chemical properties, primary applications, and detailed experimental methodologies associated with this compound. Particular emphasis is placed on its role in solution-phase peptide synthesis, a technique that remains highly relevant for large-scale and industrial peptide production. Furthermore, this guide explores the broader significance of ornithine-containing peptides in drug development, including their application in targeting various signaling pathways.

Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. The molecule features a benzyloxycarbonyl (Z or Cbz) group protecting the delta-amino group of the ornithine side chain, and a benzyl (Bzl) ester protecting the alpha-carboxyl group. The alpha-amino group is present as a hydrochloride salt, enhancing the compound's stability and solubility in certain organic solvents.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | Nδ-Z-L-ornithine benzyl ester hydrochloride, L-Orn(Z)-OBzl·HCl, N-delta-carbobenzyloxy-L-ornithine benzyl ester hydrochloride | [1][2] |

| CAS Number | 63594-37-6 | [1][3] |

| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | [1] |

| Molecular Weight | 392.88 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 156-162 ºC | [1] |

| Optical Rotation | [a]D²⁰ = +11 ± 1º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8°C | [1] |

Primary Use: A Cornerstone in Peptide Synthesis

The principal application of this compound lies in its role as a versatile building block in peptide synthesis, particularly in the solution-phase synthesis of therapeutic peptides.[1] The strategic placement of the protecting groups allows for controlled and sequential peptide bond formation. The Z group on the side chain and the benzyl ester at the C-terminus are stable under the conditions required for coupling the free α-amino group. Both protecting groups can be removed simultaneously under specific conditions, typically through catalytic hydrogenolysis.

The incorporation of ornithine into peptide sequences is of significant interest in drug development. Ornithine residues can serve as precursors for lactam bridge formation, enhancing peptide stability and conformational rigidity. Furthermore, the side chain of ornithine can be a site for conjugation of other molecules, such as cytotoxic drugs in targeted cancer therapies.

Experimental Protocols: Solution-Phase Dipeptide Synthesis

The following protocol outlines a general procedure for the synthesis of a dipeptide (e.g., Boc-Ala-Orn(Z)-OBzl) using this compound in a solution-phase approach. This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

-

This compound

-

Boc-protected amino acid (e.g., Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of this compound:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

-

-

Activation of the N-protected Amino Acid:

-

In a separate reaction vessel, dissolve the Boc-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF.

-

Cool this solution to 0°C in an ice-water bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the activation mixture at 0°C for 45 minutes.

-

-

Coupling Reaction:

-

Filter the activation mixture to remove the precipitated DCU, and add the filtrate to the neutralized H-Orn(Z)-OBzl solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure Boc-Ala-Orn(Z)-OBzl.

-

Visualizing Workflows and Pathways

Diagram 1: Solution-Phase Peptide Synthesis Workflow

Caption: A generalized workflow for the solution-phase synthesis of a dipeptide.

Diagram 2: Nitric Oxide Synthesis Pathway

While this compound is not directly involved in neurotransmission or nitric oxide (NO) synthesis, its core molecule, ornithine, is closely related to the substrate for NO synthesis, L-arginine. This pathway is of significant interest in drug development, where modulation of NO levels is a therapeutic target.

Caption: The enzymatic synthesis of nitric oxide from L-arginine.

Conclusion

This compound remains a compound of high importance for chemists and pharmacologists involved in the synthesis of peptide-based therapeutics. Its well-defined protecting group strategy allows for its reliable incorporation into complex peptide sequences. The ability to generate ornithine-containing peptides is crucial for the development of novel drugs with enhanced stability, targeting capabilities, and therapeutic efficacy. A thorough understanding of its chemical properties and synthetic applications, as detailed in this guide, is essential for researchers aiming to leverage the potential of peptide-based drug discovery.

References

H-Orn(Z)-obzl hcl chemical structure and properties

An In-depth Technical Guide to H-Orn(Z)-OBzl HCl for Researchers and Drug Development Professionals

Introduction

This compound, also known as N-delta-carbobenzyloxy-L-ornithine benzyl ester hydrochloride, is a protected amino acid derivative crucial for synthetic chemistry.[1] It serves as a key building block in the field of peptide synthesis and is instrumental in the development of peptide-based therapeutics.[2] This document provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols relevant to drug discovery and development professionals.

Chemical Structure

The chemical structure of this compound consists of an L-ornithine backbone with two key protecting groups. The delta (δ) amino group is protected by a benzyloxycarbonyl (Z) group, and the alpha (α) carboxyl group is protected as a benzyl ester (OBzl). The alpha-amino group is present as a hydrochloride salt, which enhances the compound's stability and solubility in certain solvents.[2] This strategic protection allows for selective reactions at the unprotected α-amino group, making it a valuable intermediate in multi-step peptide synthesis.[3]

Physicochemical and Chemical Properties

This compound is typically supplied as a white powder with a purity of 98% or higher as determined by HPLC.[2][4] Its properties make it suitable for use in standard laboratory settings for organic synthesis.

Data Presentation: Key Properties

| Property | Value | Reference |

| CAS Number | 63594-37-6 | [1][2][4] |

| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | [2][4] |

| Molecular Weight | 392.88 g/mol | [2][4][5] |

| Appearance | White powder | [2] |

| Melting Point | 156-162 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Optical Rotation | [α]D20 = +11 ± 1º (c=1 in DMF) | [2] |

| Storage Conditions | 0-8°C | [2] |

| Synonyms | L-Orn(Z)-OBzl·HCl, N-δ-Z-L-ornithine benzyl ester hydrochloride | [1][2] |

Applications in Research and Drug Development

This compound is a specialized compound primarily utilized as a building block in the synthesis of complex peptides for therapeutic applications.[2] Its unique structure is crucial for incorporating ornithine into peptide chains, which can enhance the bioactivity and stability of the final molecule.[2]

Key application areas include:

-

Peptide Synthesis : It is a fundamental component in solution-phase peptide synthesis (SPPS), where it serves as the C-terminal starting material or an internal building block.[2][6]

-

Drug Design and Development : The incorporation of ornithine is explored in various therapeutic areas, including oncology and metabolic disorders.[2]

-

Biochemical Research : The compound is used in studies related to nitric oxide synthesis and arginine metabolism, offering insights into physiological processes and potential disease mechanisms.[2] It is also used in research on neurotransmitter pathways.[2]

Protecting Group Strategy

The utility of this compound in peptide synthesis is defined by its protecting groups. The Z (benzyloxycarbonyl) group on the side chain and the OBzl (benzyl ester) group on the C-terminus are stable under the conditions required to deprotect common N-terminal protecting groups like Boc (tert-Butoxycarbonyl). These benzyl-based groups are typically removed in the final stages of synthesis via catalytic hydrogenolysis.

Experimental Protocols

The following is a representative protocol for the use of this compound in a standard solution-phase peptide coupling reaction to form a dipeptide. This methodology is based on established procedures for similar protected amino acid hydrochlorides.[6][7][8]

Protocol: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Orn(Z)-OBzl)

This protocol describes the coupling of Boc-protected Alanine (Boc-Ala-OH) with this compound.

Materials:

-

This compound

-

Boc-Ala-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

-

1-Hydroxybenzotriazole (HOBt) to suppress racemization

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) as the solvent

-

Ethyl acetate (EtOAc) for extraction

-

1 M Hydrochloric acid (HCl) for washing

-

Saturated sodium bicarbonate (NaHCO₃) solution for washing

-

Brine (saturated NaCl solution) for washing

-

Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

-

Neutralization of Amino Acid Ester Salt:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.

-

Stir the solution for 20 minutes at room temperature.

-

-

Activation of Carboxylic Acid:

-

In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Cool this solution to 0°C in an ice-water bath.

-

Add the coupling agent DCC (1.1 equivalents) to the cooled solution.

-

Stir the mixture at 0°C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Filter the mixture to remove the DCU precipitate.

-

Add the filtrate containing the activated Boc-Ala-OH to the neutralized H-Orn(Z)-OBzl solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure Boc-Ala-Orn(Z)-OBzl.

-

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. H-Lys(Z)-OBzl•HCl | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 63594-37-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Role of N-δ-Z-L-ornithine Benzyl Ester Hydrochloride in Modern Peptide Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-δ-Z-L-ornithine benzyl ester hydrochloride is a critical protected amino acid derivative that serves as a fundamental building block in the synthesis of complex peptides. Its unique bifunctional protecting group strategy, employing the benzyloxycarbonyl (Z) group for the δ-amino function and a benzyl ester for the C-terminus, offers chemists precise control over peptide elongation. This is particularly valuable in the development of peptide-based therapeutics, where the incorporation of non-proteinogenic amino acids like ornithine can enhance biological activity and stability. This guide provides a comprehensive overview of the function of N-δ-Z-L-ornithine benzyl ester hydrochloride, detailed experimental protocols for its use, and its relevance in key biological pathways.

Core Function and Applications

N-δ-Z-L-ornithine benzyl ester hydrochloride is primarily utilized as an intermediate in peptide synthesis, both in solution-phase and solid-phase methodologies. The hydrochloride salt form enhances the compound's solubility in common organic solvents used in synthesis.

The core utility of this compound lies in its protecting groups:

-

N-δ-Benzyloxycarbonyl (Z-group): This protecting group shields the side-chain amino group of ornithine, preventing it from participating in unwanted side reactions during peptide bond formation. The Z-group is stable under the conditions used for the removal of many N-α-protecting groups (like Boc) but can be removed under specific conditions, most commonly catalytic hydrogenolysis.

-

C-terminal Benzyl Ester (OBzl): The benzyl ester protects the carboxylic acid, preventing it from reacting during the coupling of the N-α-amino group. Similar to the Z-group, the benzyl ester is readily cleaved by catalytic hydrogenolysis, allowing for simultaneous deprotection of the side chain and the C-terminus in the final steps of a synthesis.

This strategic protection makes it a valuable tool for incorporating ornithine into peptides. Ornithine itself is a key precursor in several metabolic pathways and its incorporation into therapeutic peptides can be crucial for applications in oncology, metabolic disorders, and as antimicrobial agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-δ-Z-L-ornithine benzyl ester hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | Chem-Impex |

| Molecular Weight | 392.88 g/mol | Chem-Impex |

| Appearance | White powder | Chem-Impex |

| Purity | ≥98% (HPLC) | Chem-Impex |

| Melting Point | 156-162 °C | Chem-Impex |

| Optical Rotation | [α]₂₀ᴰ = +11 ± 1º (c=1 in DMF) | Chem-Impex |

| Storage | 0-8 °C | Chem-Impex |

Ornithine in Biological Signaling Pathways

Ornithine is a non-proteinogenic amino acid that plays a central role in several key metabolic pathways, most notably the urea cycle and as a precursor for the synthesis of polyamines. It is produced from arginine through the action of the arginase enzyme. The availability of ornithine is intricately linked to the production of nitric oxide (NO), a critical signaling molecule.

Below is a diagram illustrating the central role of ornithine in the context of arginine metabolism and nitric oxide synthesis.

Experimental Protocols

The following sections provide detailed, generalized protocols for the use of N-δ-Z-L-ornithine benzyl ester hydrochloride in solution-phase peptide synthesis.

Peptide Coupling Reaction

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to the free α-amino group of N-δ-Z-L-ornithine benzyl ester.

Materials:

-

N-δ-Z-L-ornithine benzyl ester hydrochloride

-

Boc-L-Alanine (or other N-protected amino acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Neutralization of Ornithine Derivative:

-

Dissolve N-δ-Z-L-ornithine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 equivalents) dropwise to the stirred solution to neutralize the hydrochloride salt.

-

Stir for 20 minutes at 0 °C.

-

-

Activation of Carboxylic Acid:

-

In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool this solution to 0 °C.

-

Add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture.

-

Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Add the neutralized ornithine solution from step 1 to the activation mixture from step 2 at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrate and washings.

-

Dilute the organic phase with ethyl acetate.

-

Wash the solution sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to obtain the crude protected dipeptide.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Deprotection by Catalytic Hydrogenolysis

This protocol describes the simultaneous removal of the N-δ-Z group and the C-terminal benzyl ester.

Materials:

-

Protected peptide containing the Z-ornithine-OBzl moiety

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite or other filtration aid

Procedure:

-

Preparation:

-

In a round-bottom flask, dissolve the protected peptide (1 equivalent) in methanol or ethanol (approx. 0.1 M concentration).

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

-

Hydrogenation:

-

Securely attach a hydrogen-filled balloon to the flask.

-

Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

-

Monitoring:

-

Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent (MeOH or EtOH).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

-

Quantitative Data Presentation: A Case Study

While N-δ-Z-L-ornithine benzyl ester hydrochloride is a synthetic intermediate and not biologically active itself, its utility is demonstrated in the synthesis of bioactive peptides. A relevant example is the creation of analogs of Human Neutrophil Peptide-1 (HNP-1), a natural antimicrobial peptide where native arginine residues can be replaced with ornithine. The biological activity of an ornithine-containing analog, HNP-(R14,24orn), where arginines at positions 14 and 24 are replaced by ornithine, has been studied.

| Peptide | Target Cell/Organism | Assay | Result | Reference |

| HNP-1 | A549 (human lung carcinoma) | Cytotoxicity | Cytotoxic | (Moss et al., 2009) |

| HNP-(R14,24orn) | A549 (human lung carcinoma) | Cytotoxicity | Reduced cytotoxicity, enhanced proliferation | (Moss et al., 2009) |

| HNP-1 | Pseudomonas aeruginosa | Antibacterial Activity | Active | (Moss et al., 2009) |

| HNP-(R14,24orn) | Pseudomonas aeruginosa | Antibacterial Activity | Partially retains activity | (Moss et al., 2009) |

| HNP-1 | Escherichia coli | Antibacterial Activity | Active | (Moss et al., 2009) |

| HNP-(R14,24orn) | Escherichia coli | Antibacterial Activity | Partially retains activity | (Moss et al., 2009) |

| HNP-1 | Staphylococcus aureus | Antibacterial Activity | Active | (Moss et al., 2009) |

| HNP-(R14,24orn) | Staphylococcus aureus | Antibacterial Activity | Partially retains activity | (Moss et al., 2009) |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a protected ornithine derivative.

Conclusion

N-δ-Z-L-ornithine benzyl ester hydrochloride represents a classic yet highly relevant tool in the arsenal of the peptide chemist. Its robust and well-understood protecting group chemistry allows for the reliable incorporation of ornithine into peptide sequences, enabling the exploration of novel therapeutic candidates with enhanced properties. A thorough understanding of its handling, reaction conditions, and the biological context of the residue it introduces is paramount for its effective application in research and drug development.

References

The Enduring Legacy of Benzyl Protection: A Technical Guide to Z and OBzl Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective moieties developed over the last century, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl ester (OBzl) for carboxylic acids hold a foundational and enduring role. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z group revolutionized peptide synthesis by enabling the first controlled, stepwise elongation of peptide chains.[1][2] This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with Z and OBzl protecting groups, offering a comprehensive resource for professionals in chemical synthesis and drug development.

Core Principles of Z and OBzl Protecting Groups

The success of the Z and OBzl groups lies in their robust stability under a variety of conditions and their selective removal, which allows for orthogonal protection strategies in complex syntheses.[2][3][4]

1.1. The Z (Benzyloxycarbonyl) Group for Amine Protection

The Z group masks the nucleophilicity of the α-amino group of an amino acid, preventing its unwanted participation in side reactions during peptide bond formation.[3][5] It is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][3]

Key characteristics of the Z group include:

-

Stability: It is stable to a wide range of non-reductive conditions, including moderately acidic and basic media, making it compatible with many synthetic steps.[1][5]

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[3]

-

Racemization Resistance: The urethane linkage formed helps to suppress racemization at the α-carbon during coupling reactions.[3]

-

Orthogonality: The Z group is orthogonal to the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which are removable under acidic and basic conditions, respectively.[2][6]

1.2. The OBzl (Benzyl Ester) Group for Carboxyl Protection

The benzyl ester is a common protecting group for the C-terminal carboxylic acid or the side chains of acidic amino acids like aspartic acid and glutamic acid.[4] It is typically formed by reacting the N-protected amino acid with benzyl alcohol or benzyl bromide.[4][7]

Key advantages of the OBzl group include:

-

Robust Stability: Benzyl esters are stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions for Fmoc removal (e.g., piperidine).[4]

-

Simultaneous Deprotection: In strategies like the Boc/Bzl approach for solid-phase peptide synthesis (SPPS), benzyl-based side-chain protecting groups and the C-terminal benzyl ester can often be cleaved simultaneously in a final deprotection step.[4]

Chemical Mechanisms and Workflows

The introduction and removal of Z and OBzl groups proceed through well-defined chemical pathways.

2.1. Protection Mechanisms

The following diagrams illustrate the general workflows for the introduction of Z and OBzl protecting groups.

Caption: General workflows for the protection of amines with the Z group and carboxylic acids with the OBzl group.

2.2. Deprotection Mechanisms

The removal of Z and OBzl groups is most commonly achieved through catalytic hydrogenolysis. Acidic conditions can also be employed for Z group cleavage.

Caption: Common deprotection workflows for Z and OBzl groups via hydrogenolysis and acidic cleavage.

Orthogonal Synthesis Strategy: The Boc/Bzl Approach

The differential stability of the Boc and benzyl-based protecting groups forms the basis of the Boc/Bzl strategy in SPPS. This quasi-orthogonal approach relies on graded acid lability.[8][9]

Caption: The quasi-orthogonal logic of the Boc/Bzl strategy in solid-phase peptide synthesis.

Quantitative Data Summary

The efficiency of protection and deprotection reactions is crucial for the overall success of peptide synthesis. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Z (Cbz) Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [1] |

| Various Amines | Cbz-Cl, H₂O, rt, 2-10 min | High | [10] |

| Amine in THF/H₂O | NaHCO₃, Cbz-Cl, 0 °C, 20 h | 90 | [2] |

Table 2: Comparison of Deprotection Conditions for Z and OBzl Groups

| Protecting Group | Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | Room Temp. | 40 h | - | [2] |

| N-Cbz | Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | Methanol | Reflux | - | - | [11] |

| N-Cbz | Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 2-16 h | - | [12] |

| N-Cbz | Reductive (NaBH₄) | NaBH₄, 10% Pd/C | Methanol | Room Temp. | 3-10 min | High | [13] |

| C-terminal OBzl | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol/Ethanol | Room Temp. | - | 100 | [4][14] |

| C-terminal OBzl | Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to RT | 1-6 h | - | [11] |

| N-Cbz and OBzl | Reductive (NaBH₄) | NaBH₄, 10% Pd/C | Methanol | Room Temp. | 30 min | 92 | [15] |

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of Z and OBzl protecting groups.

Protocol 1: Z (Cbz) Protection of an Amino Acid (Schotten-Baumann Conditions) [1]

-

1. Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

2. Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

4. Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

5. Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl to pH 2-3 to precipitate the product.

-

6. Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: OBzl Protection of an N-Protected Amino Acid (Cesium Salt Method) [4]

-

1. Salt Formation: Dissolve the N-protected amino acid (1.0 equivalent) in a suitable solvent (e.g., methanol/water). Add an aqueous solution of cesium carbonate (0.5 equivalents) and stir until the amino acid is fully dissolved. Remove the solvent under reduced pressure to obtain the cesium salt.

-

2. Alkylation: Dissolve the cesium salt in DMF. Add benzyl bromide (1.1 equivalents) to the solution and stir at room temperature for 12-24 hours.

-

3. Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

4. Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the N-protected amino acid benzyl ester.

Protocol 3: Deprotection of Z and/or OBzl Groups by Catalytic Hydrogenolysis [1][4][16]

-

1. Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz/OBzl-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol % or 10-20% by weight).

-

3. Hydrogenation: Secure the flask to a hydrogenation apparatus or use a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

5. Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

6. Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 4: Deprotection of a Z Group using HBr in Acetic Acid [12]

-

1. Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.

-

2. Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).

-

3. Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.

-

4. Isolation: Upon completion, precipitate the product by adding a large volume of cold diethyl ether. Collect the solid by filtration, wash with ether, and dry under vacuum.

Conclusion

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups, despite being among the earliest developed, remain highly relevant and widely used tools in modern peptide synthesis. Their robust nature, predictable reactivity, and compatibility with orthogonal protection schemes, particularly the well-established Boc/Bzl strategy, ensure their continued application in both academic research and industrial drug development. A thorough understanding of their chemical principles, quantitative performance, and the detailed experimental protocols for their use is essential for any scientist engaged in the art of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijacskros.com [ijacskros.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to H-Orn(Z)-OBzl HCl (CAS: 63594-37-6) for Researchers and Drug Development Professionals

Introduction: N-delta-carbobenzoxy-L-ornithine benzyl ester hydrochloride, commonly referred to as H-Orn(Z)-OBzl HCl, is a pivotal building block in the field of peptide chemistry and drug discovery. This orthogonally protected derivative of the non-proteinogenic amino acid L-ornithine offers synthetic chemists precise control over peptide chain elongation and side-chain modification. Its strategic use enables the synthesis of complex peptides, peptidomimetics, and drug conjugates with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 63594-37-6 | [1][2] |

| Molecular Formula | C₂₀H₂₅ClN₂O₄ | [1][2] |

| Molecular Weight | 392.88 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Purity | ≥98% (typically by HPLC) | [1] |

| Melting Point | Not available | N/A |

| Storage Conditions | 2-8 °C, under inert atmosphere | N/A |

Role in Peptide Synthesis and Drug Discovery

The primary application of this compound is in solution-phase and solid-phase peptide synthesis (SPPS). The orthogonal protection strategy is key to its utility:

-

α-Amino Group: The free primary amine allows for direct coupling with an N-protected amino acid to extend the peptide chain from the N-terminus.

-

δ-Amino Group: Protected by a benzyloxycarbonyl (Z or Cbz) group, which is stable to the conditions used for removing many other protecting groups but can be cleaved by catalytic hydrogenolysis or strong acids.

-

α-Carboxyl Group: Protected as a benzyl ester (OBzl), which is also removable by catalytic hydrogenolysis.

This protection scheme allows for selective deprotection and modification at different sites of the ornithine residue, making it a versatile tool for creating complex peptide architectures, including branched and cyclic peptides.

Ornithine-containing peptides are of significant interest in drug discovery. The incorporation of ornithine can enhance the biological activity and pharmacokinetic properties of peptides. For instance, ornithine can serve as a precursor to arginine, a key amino acid in many bioactive peptides. Furthermore, the side chain of ornithine provides a site for conjugation to other molecules, such as cytotoxic drugs for targeted cancer therapy or imaging agents.[3][4]

Experimental Protocols

The following are detailed protocols for the use of this compound in peptide synthesis.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-Boc-protected amino acid to the free α-amino group of this compound.

Materials:

-

This compound

-

N-Boc-protected amino acid (e.g., Boc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.

-

Activation: In a separate flask, dissolve the N-Boc-protected amino acid (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Coupling: To the activated amino acid solution, add DCC (1.1 equivalents) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the DCU precipitate and add the filtrate to the neutralized this compound solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure protected dipeptide.[5][6][7]

Protocol 2: Deprotection of Benzyl (Bzl) and Carbobenzoxy (Z) Groups

This protocol describes the simultaneous removal of the benzyl ester and the Z-group via catalytic hydrogenolysis.

Materials:

-

Protected peptide (e.g., Boc-Ala-Orn(Z)-OBzl)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the protected peptide in methanol or THF in a suitable reaction vessel.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the peptide).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[5]

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic precursor and not directly involved in signaling, the ornithine-containing peptides synthesized using this building block can have profound biological effects.

Polyamine Biosynthesis Pathway

Ornithine is a central intermediate in the polyamine biosynthesis pathway, which produces essential molecules like putrescine, spermidine, and spermine.[8][9][10][11][12] These polyamines are crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Peptides containing ornithine or its analogues can be designed to modulate the enzymes in this pathway, offering therapeutic potential.

Caption: The Ornithine-Polyamine Biosynthesis Pathway.

Vasopressin Analogues and Signaling

Ornithine has been incorporated into synthetic analogues of vasopressin, a hormone that regulates water reabsorption and blood pressure.[13][14][15][16][17] These analogues, such as ornipressin, exhibit altered receptor binding profiles and pharmacological activities compared to the native hormone. Vasopressin and its analogues exert their effects through G-protein coupled receptors (GPCRs), primarily the V1 and V2 receptors, which activate downstream signaling cascades involving phospholipase C and adenylyl cyclase, respectively. The synthesis of such analogues using building blocks like this compound allows for the fine-tuning of their therapeutic properties.

Experimental Workflows

The following diagram illustrates a typical workflow for the solution-phase synthesis of a dipeptide using this compound.

Caption: Solution-Phase Dipeptide Synthesis Workflow.

Conclusion

This compound is an indispensable reagent for chemists engaged in peptide synthesis and the development of novel therapeutics. Its well-defined orthogonal protecting group strategy provides the necessary control for constructing complex peptide-based molecules. A thorough understanding of its properties and the experimental protocols for its use is essential for leveraging its full potential in advancing drug discovery and development.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Synthesis and pharmacological properties of des-9-glycine analogs of [Orn8]vasopressin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of H-Orn(Z)-OBzl HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of N-δ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride, commonly abbreviated as H-Orn(Z)-OBzl HCl. This compound is a critical building block in peptide synthesis, particularly for the incorporation of the non-proteinogenic amino acid ornithine into peptide chains. Its protected side chain and carboxyl group allow for controlled and site-specific peptide bond formation.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 63594-37-6 | [1][2] |

| Molecular Formula | C₂₀H₂₅ClN₂O₄ | [1][2] |

| Molecular Weight | 392.88 g/mol | [1][2] |

| Melting Point | 156-162 °C | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Appearance | White powder | [3] |

| Optical Rotation | [α]²⁰D = +11 ± 1º (c=1 in DMF) | [3] |

Synthesis Pathway

The synthesis of this compound typically involves two main steps: the protection of the δ-amino group of L-ornithine with a benzyloxycarbonyl (Z) group, followed by the esterification of the carboxylic acid with benzyl alcohol. The final step is the formation of the hydrochloride salt.

dot

Caption: General synthesis pathway for this compound from N-δ-Z-L-ornithine.

Experimental Protocols

Protocol: Synthesis of N-δ-benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride

Materials:

-

N-δ-benzyloxycarbonyl-L-ornithine (Z-Orn-OH)

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in diethyl ether)

Procedure:

-

Esterification:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-δ-benzyloxycarbonyl-L-ornithine (1 equivalent), benzyl alcohol (1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-δ-benzyloxycarbonyl-L-ornithine benzyl ester as an oil.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Characterization Data

Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the public domain based on the conducted searches. For researchers synthesizing this compound, the following characterization techniques are recommended for structural verification and purity assessment.

Table 2: Recommended Characterization Analyses

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the benzyl ester, the benzyloxycarbonyl group, the ornithine backbone, and the side chain methylene groups. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the aromatic carbons of the benzyl groups, and the aliphatic carbons of the ornithine side chain. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester and carbamate, and aromatic C-H and C=C stretching. |

| Mass Spec. | The molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+ should be observed. |

| HPLC | A single major peak indicating the purity of the compound. |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

dot

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

H-Orn(Z)-OBzl HCl: An In-depth Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of H-Orn(Z)-OBzl HCl (Nδ-Benzyloxycarbonyl-L-ornithine benzyl ester hydrochloride), a critical building block in peptide synthesis and drug development. Understanding these parameters is paramount for its effective handling, storage, and application in synthetic and formulation workflows. While specific quantitative data for this compound is not extensively published, this guide synthesizes information from analogous structures and established analytical methodologies to provide a robust framework for its use.

Core Principles: Solubility and Stability

This compound is a protected amino acid derivative where the delta-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The alpha-amino group is present as a hydrochloride salt, which generally enhances the solubility of amino acid derivatives in aqueous and polar solvents.

Solubility is governed by the interplay of the polar hydrochloride salt and the non-polar Z and benzyl protecting groups. The "like dissolves like" principle suggests that while the hydrochloride moiety enhances aqueous solubility, the bulky, aromatic protecting groups favor solubility in organic solvents.

Stability of this compound is primarily influenced by the lability of the ester linkage and the benzyloxycarbonyl protecting group under various chemical and physical conditions. Forced degradation studies are essential to identify potential degradation pathways and products, ensuring the development of robust and reliable manufacturing and formulation processes.

Solubility Profile

While specific quantitative solubility data for this compound is limited in publicly available literature, a qualitative and estimated solubility profile can be constructed based on the properties of structurally similar compounds, such as other protected amino acid hydrochlorides.

Table 1: Qualitative and Estimated Solubility of this compound

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Moderately Soluble | The hydrochloride salt significantly enhances aqueous solubility. However, the large non-polar protecting groups may limit high concentrations. |

| Methanol (MeOH) | Polar Protic | Soluble | Methanol is a good solvent for many protected amino acids and their salts. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar functionalities. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. An optical rotation for this compound has been reported in DMF, confirming its solubility. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble to Insoluble | The polarity of the hydrochloride salt is likely to limit solubility in non-polar solvents like DCM. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Acetonitrile can dissolve a range of polar and non-polar compounds. |

Stability Profile and Potential Degradation Pathways

The stability of this compound must be evaluated under stressed conditions to understand its degradation profile, as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Forced Degradation Studies and Expected Stability of this compound

| Stress Condition | Reagents and Conditions | Expected Stability/Degradation Pathways | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Susceptible to degradation. The benzyl ester is prone to hydrolysis under acidic conditions. The Z-group is generally stable to mild acid but can be cleaved by strong acids. | H-Orn(Z)-OH, Benzyl alcohol, H-Orn-OBzl, L-Ornithine |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, RT to 60°C | Susceptible to degradation. The benzyl ester will readily hydrolyze under basic conditions. The Z-group is generally stable to base. | H-Orn(Z)-OH, Benzyl alcohol |

| Oxidative Stress | 3-30% H₂O₂, RT | Potentially stable. The core amino acid structure and the protecting groups are not highly susceptible to oxidation under standard conditions. | Minimal degradation expected. |

| Thermal Stress | 60-80°C, solid state and in solution | May be susceptible. Prolonged exposure to high temperatures could lead to the degradation of the ester or protecting group. | Decomposition products may be complex. |

| Photostability | Exposure to UV/Vis light (ICH Q1B) | Potentially stable. The aromatic rings in the protecting groups may absorb UV light, but significant degradation is not typically expected for these chromophores. | Minimal degradation expected. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Kinetic Solubility Determination

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the desired test solvent (e.g., water, methanol, buffered solutions).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound from supersaturated solutions.

-

Filtration/Centrifugation: Separate the undissolved solid by either filtration through a filter plate or by centrifugation of the 96-well plate.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using known concentrations of this compound to quantify the solubility limit in each solvent.

Protocol for Forced Degradation Studies

This protocol describes a systematic approach to evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photostability). A control sample in a neutral, non-degrading solvent should also be prepared.

-

Stress Application:

-

Acid/Base Hydrolysis: Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Oxidation: Incubate the sample with H₂O₂ at room temperature for specified time points.

-

Thermal Degradation: Expose solid powder and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photostability: Expose solid powder and a solution to controlled UV and visible light conditions as per ICH Q1B guidelines.

-

-

Sample Quenching: At each time point, withdraw an aliquot of the sample and quench the degradation reaction. For acidic and basic solutions, this involves neutralization.

-

Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products. A diode array detector (DAD) can be used to assess peak purity.

-

Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify any major degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is sparse, the provided qualitative assessments, based on analogous compounds, and the detailed experimental protocols offer a robust framework for determining these critical parameters. The inherent characteristics of its chemical structure—a hydrochloride salt for enhanced polarity and benzyloxycarbonyl and benzyl ester groups for non-polar character—dictate a versatile solubility profile. Its stability is primarily challenged by hydrolytic conditions, necessitating careful control of pH and temperature during its use and storage. The outlined experimental workflows provide a clear path for generating the specific data required for any given application, ensuring the reliable and effective use of this important synthetic building block.

The Cornerstone of Innovation: A Technical Guide to Ornithine Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry, the non-proteinogenic amino acid ornithine has emerged as a versatile and powerful building block for the design and synthesis of novel therapeutics. Its unique structural features, including a side chain with a terminal primary amine, provide a reactive handle for a myriad of chemical modifications, enabling the creation of diverse molecular architectures with tailored biological activities. This in-depth technical guide explores the core features of ornithine building blocks, offering a comprehensive overview of their synthesis, applications, and the key experimental methodologies used to evaluate their efficacy. From peptidomimetics to targeted drug delivery systems, ornithine derivatives are at the forefront of innovation, paving the way for the next generation of medicines.

Key Features and Applications of Ornithine Building Blocks

Ornithine's utility in medicinal chemistry stems from its unique structure, which allows for its incorporation into peptides and other scaffolds, as well as the functionalization of its side-chain amine.[1][2][3] Protected ornithine derivatives, such as Nα-Fmoc-Nδ-Boc-L-ornithine, are instrumental in solid-phase peptide synthesis (SPPS), enabling the controlled and sequential assembly of complex peptide chains.[4]

The applications of ornithine building blocks are extensive and include:

-

Peptidomimetics: Ornithine can be incorporated into peptide-like molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. These peptidomimetics can be designed to target a wide range of biological receptors and enzymes.

-

Enzyme Inhibitors: The unique structural and chemical properties of ornithine have been exploited to design potent and selective inhibitors of key enzymes implicated in various diseases. Notable examples include inhibitors of ornithine decarboxylase (ODC) for cancer therapy and nitric oxide synthase (NOS) for inflammatory conditions.

-

Siderophores and Antibacterial Agents: Ornithine is a key precursor in the biosynthesis of siderophores, iron-chelating compounds produced by microorganisms.[5][6] Synthetic ornithine-containing siderophore analogs are being explored as novel antimicrobial agents that can interfere with bacterial iron uptake.[7]

-

Drug Delivery and Conjugation: The primary amine on the ornithine side chain serves as a convenient point of attachment for conjugating drugs, imaging agents, or other moieties. This has led to the development of targeted drug delivery systems and bifunctional molecules.

-

Therapeutics for Metabolic Disorders: L-ornithine plays a crucial role in the urea cycle, the body's primary pathway for ammonia detoxification.[8][9][10] Ornithine-based compounds are being investigated for the treatment of hepatic encephalopathy and other metabolic disorders associated with hyperammonemia.[8][9][10][11]

Quantitative Data on Ornithine-Based Compounds

The following tables summarize key quantitative data for various classes of ornithine-containing molecules, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Inhibitory Activity of Ornithine-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Inhibitor | IC50 / Ki | Organism/Cell Line | Reference |

| ODC Inhibitors | Ornithine Decarboxylase | α-Difluoromethylornithine (DFMO), L-enantiomer | KD = 1.3 ± 0.3 µM | Human | [12] |

| α-Difluoromethylornithine (DFMO), D-enantiomer | KD = 28.3 ± 3.4 µM | Human | [12] | ||

| (+)-α-Methylornithine | - | Rat Liver | [13] | ||

| NOS Inhibitors | Nitric Oxide Synthase (iNOS) | N-iminoethyl-L-ornithine (L-NIO) | IC50 = 3 ± 0.5 µM | Murine Macrophage (J774) | |

| N-iminoethyl-L-ornithine (L-NIO) | IC50 = 0.8 ± 0.1 µM | Rat Peritoneal Neutrophils |

Table 2: Pharmacokinetic Parameters of Ornithine-Containing Compounds

| Compound | Administration Route | Dosage | Cmax | Tmax | T1/2 | Bioavailability | Species | Reference |

| L-ornithine-L-aspartate (LOLA) | Oral | 3.0 g | - | - | - | Bioequivalent to reference | Healthy male volunteers | [14] |

| α-Difluoromethylornithine (DFMO) | Oral | 10 mg/kg | - | < 6 hr | 199 ± 6 min | 54-58% | Healthy men | |

| Ornithine Phenylacetate | Intravenous | 10-20 g/24h | - | - | - | - | Patients with acute liver failure | [11] |

| L-ornithine hydrochloride | Oral | 3.2, 6, 9.2, 12 g/day | - | - | - | - | Healthy male adults | [8][9][10] |

Key Signaling and Biosynthetic Pathways

The biological effects of ornithine and its derivatives are intrinsically linked to their involvement in fundamental metabolic pathways.

The Urea Cycle

Ornithine is a central intermediate in the urea cycle, which converts toxic ammonia into urea for excretion.

Caption: The Urea Cycle Pathway.

Polyamine Biosynthesis

Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.

Caption: Polyamine Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ornithine building blocks.

Synthesis of Nα-Fmoc-Nδ-Boc-L-ornithine

This protocol describes a representative synthesis of the key building block Nα-Fmoc-Nδ-Boc-L-ornithine.

Materials:

-

L-Ornithine monohydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium carbonate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

8-Quinolinol

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methanol

Procedure:

-

Formation of the Copper Complex: Dissolve L-Ornithine monohydrochloride in water and adjust the pH to approximately 9.5 with sodium carbonate. Add an aqueous solution of copper(II) sulfate to form a blue precipitate of the ornithine-copper complex. Filter and wash the precipitate.

-

Nδ-Boc Protection: Suspend the copper complex in a mixture of dioxane and water. Add Boc₂O and stir at room temperature overnight. Filter the resulting Nδ-Boc-L-ornithine copper complex.[15]

-

Copper Removal and Nα-Fmoc Protection: Suspend the Nδ-Boc-L-ornithine copper complex in a water/methanol mixture. Add a solution of 8-quinolinol to chelate and remove the copper, resulting in a color change from blue to colorless. Filter to remove the copper chelate. To the filtrate, add Fmoc-OSu and adjust the pH to ~9 with sodium carbonate. Stir overnight at room temperature.[15]

-

Work-up and Purification: Acidify the reaction mixture and extract the product, Nα-Fmoc-Nδ-Boc-L-ornithine, with an organic solvent. The crude product can be purified by crystallization or column chromatography.

Note: This is a representative protocol, and specific conditions and yields may vary. Refer to detailed literature procedures for optimized conditions.

Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol outlines the incorporation of an Fmoc-Orn(Boc)-OH residue into a peptide chain on a solid support.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-Orn(Boc)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, N-methylmorpholine)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

-

Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc protecting group from the ornithine side chain.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The peptide can then be purified by reverse-phase HPLC.

Ornithine Decarboxylase (ODC) Inhibition Assay (HPLC-based)

This protocol describes a method to screen for inhibitors of ODC by quantifying the product, putrescine, using HPLC.[16][17][18]

Materials:

-

Purified ODC enzyme

-

L-Ornithine

-

Pyridoxal 5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test inhibitor compounds

-

Perchloric acid (HClO₄)

-

Derivatization agent (e.g., dansyl chloride, o-phthalaldehyde (OPA))

-

HPLC system with a suitable column (e.g., C18) and detector (fluorescence or UV)

Procedure:

-

Enzyme Reaction: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, DTT, PLP, and the test inhibitor at various concentrations. Pre-incubate for a specified time at 37°C.

-

Initiate Reaction: Add L-ornithine to initiate the enzymatic reaction. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a small volume of concentrated perchloric acid. Centrifuge to precipitate the protein.

-

Derivatization: Transfer the supernatant to a new tube and derivatize the putrescine by adding a derivatizing agent (e.g., dansyl chloride or OPA) under appropriate pH conditions.

-

HPLC Analysis: Inject a known volume of the derivatized sample onto the HPLC system. Separate the derivatized putrescine from other components using a suitable gradient and detect it with a fluorescence or UV detector.

-

Data Analysis: Quantify the amount of putrescine produced by comparing the peak area to a standard curve of derivatized putrescine. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol describes a colorimetric assay to measure the activity of NOS inhibitors by quantifying the production of nitrite, a stable breakdown product of nitric oxide.[19][20][21][22][23]

Materials:

-

NOS enzyme source (e.g., cell lysate, purified enzyme)

-

L-Arginine

-

NADPH

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Test inhibitor compounds

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, NOS enzyme source, and the test inhibitor at various concentrations.

-

Initiate Reaction: Add L-arginine to all wells to start the reaction. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Griess Reaction: Add Griess Reagent A to each well, followed by Griess Reagent B. Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite produced in each sample from the standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Siderophore Activity Assay (Chrome Azurol S - CAS Assay)

This is a universal colorimetric assay to detect and quantify siderophore production based on the competition for iron between the siderophore and the dye Chrome Azurol S.[24][25][26][27][28]

Materials:

-

CAS assay solution (containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃)

-

Culture supernatant containing siderophores

-

Appropriate buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Grow the microorganism of interest in an iron-limited medium to induce siderophore production. Centrifuge the culture and collect the cell-free supernatant.

-

Assay Setup: In a 96-well plate, mix the culture supernatant with the CAS assay solution. A color change from blue to orange/yellow indicates the presence of siderophores.

-

Quantification: Measure the absorbance of the solution at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced.

-

Data Analysis: A standard curve can be prepared using a known siderophore (e.g., deferoxamine) to quantify the siderophore concentration in the samples. The results are often expressed in siderophore units or as a percentage of siderophore production.

Conclusion

Ornithine building blocks represent a powerful and versatile platform in medicinal chemistry, enabling the design and synthesis of a wide array of bioactive molecules. Their unique chemical properties have been successfully harnessed to create potent enzyme inhibitors, novel antimicrobial agents, and targeted drug delivery systems. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to explore the potential of ornithine-based compounds in their own drug discovery and development programs. As our understanding of the intricate roles of ornithine in biological systems continues to grow, so too will the opportunities for innovation and the development of new and effective therapies.

References

- 1. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-alpha-Fmoc-Ndelta-Boc-L-ornithine | 109425-55-0 | FF47350 [biosynth.com]

- 5. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | AmcA—a putative mitochondrial ornithine transporter supporting fungal siderophore biosynthesis [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. Siderophore Detection assay [protocols.io]

- 26. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 28. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]